Product packaging for BZ-Tyr-val-NH2(Cat. No.:)

BZ-Tyr-val-NH2

Cat. No.: B12105317
M. Wt: 383.4 g/mol
InChI Key: VSPRQNHBTOQFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BZ-Tyr-Val-NH2 is a synthetic tripeptide analog of interest in biochemical research. The compound features a benzoyl (Bz) protecting group at the N-terminus and a C-terminal amide (NH2) group . Peptides with C-terminal amides often mimic natural peptide hormones and can exhibit enhanced metabolic stability . The specific valine-tyrosine sequence is a motif found in precursor peptides for biologically active compounds, such as thymopentin . This structural profile makes this compound a valuable compound for research in areas including peptide chemistry, enzymology, and medicinal chemistry, particularly in studies focused on protease specificity , peptide hormone analogs , and the development of novel bioactive peptides . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25N3O4 B12105317 BZ-Tyr-val-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)

InChI Key

VSPRQNHBTOQFMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Contextualization Within Peptide Chemistry Research

Significance of Dipeptide and Tripeptide Derivatives in Chemical Biology Research

Dipeptide and tripeptide derivatives are fundamental tools in chemical biology and medicinal chemistry. Their relatively small size offers several advantages, including cost-effective synthesis and a greater potential for oral bioavailability compared to larger peptides. These small peptide analogues are invaluable for structure-activity relationship (SAR) studies, where systematic modifications can be made to probe interactions with biological targets such as enzymes and receptors. Their simplicity allows for detailed conformational analysis and the precise introduction of chemical modifications to enhance stability, potency, and selectivity.

Benzoyl, Tyrosine, and Valine Moieties in Peptide Design

Benzoyl Group: The N-terminal benzoyl (Bz) group is a derivative of benzoic acid. In peptide chemistry, the introduction of a benzoyl group significantly increases the hydrophobicity of the molecule. This modification can influence a peptide's interaction with biological membranes and the hydrophobic pockets of enzymes. Furthermore, the benzoyl group can act as a protecting group during chemical synthesis, preventing unwanted side reactions at the N-terminus. Its aromatic nature also allows for potential π-π stacking interactions with aromatic residues within a protein's binding site.

Valine (Val): Valine is an aliphatic and hydrophobic amino acid characterized by its branched isopropyl side chain. This nonpolar residue is a strong promoter of hydrophobic interactions, which are critical for the proper folding of proteins and for the binding of peptides to their targets. The steric bulk of the valine side chain can also influence the conformational preferences of the peptide backbone, restricting its flexibility and potentially locking it into a bioactive conformation. The incorporation of valine is a common strategy to enhance the stability and binding affinity of peptide-based molecules.

A study by researchers at Yonsei University explored the synthesis of BZ-Tyr-Val-NH2 in acetonitrile, examining the effect of water content on the aminolysis activity of α-chymotrypsin. researchgate.net This research highlights the interest in enzymatic methods for the synthesis of such modified peptide derivatives. researchgate.net

Historical Development of Related Benzoyl-Amino Acid Derivatives in Enzymology

The use of N-benzoyl-amino acids and their derivatives has a long history in the field of enzymology, particularly in the study of proteases. In the early 20th century, these compounds were instrumental in elucidating the substrate specificity of enzymes like chymotrypsin (B1334515) and papain. For instance, N-Benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA) is a well-known chromogenic substrate for chymotrypsin, where the cleavage of the amide bond by the enzyme releases p-nitroaniline, a yellow-colored compound that can be easily quantified. chemsrc.com This and similar derivatives allowed researchers to perform kinetic assays to determine enzyme activity and inhibition.

Historically, the benzoylation of amino acids was also a method used for their identification and for the resolution of racemic mixtures. ijirset.com In the context of drug discovery, N-benzoyl derivatives of amino acids have been screened for various biological activities. For example, a 1979 study reported the testing of twenty-seven N-benzoyl derivatives of amino acids and their analogs as growth inhibitors in a microbial antitumor screen. researchgate.net More recently, N-benzoyl amino acid derivatives have been synthesized and investigated as potential inhibitors of enzymes such as DNA methyltransferases.

Enzymatic Recognition and Catalysis of Bz Tyr Val Nh2 and Its Structural Analogs

Substrate Specificity Profiling of Proteases and Peptidases

Substrate specificity profiling involves determining which substrates an enzyme can act upon and with what efficiency. This is crucial for understanding enzyme function and for developing targeted applications.

Assessment of Hydrolysis by Alkaline Proteases

Alkaline proteases, typically functioning at alkaline pH, exhibit varying substrate preferences. Studies on alkaline proteases from Cephalosporium sp. KM388 revealed specificities towards esters of aromatic and hydrophobic amino acids. These enzymes showed the highest activity against Bz-Tyr-OEt (N-Benzoyl-L-tyrosine ethyl ester) but less activity against Bz-Phe-OEt (N-Benzoyl-L-phenylalanine ethyl ester) and esters of hydrophobic amino acids like Bz-Leu-OMe (N-Benzoyl-L-leucine methyl ester) and Bz-Met-OMe (N-Benzoyl-L-methionine methyl ester) tandfonline.com. Notably, Bz-Val-OMe (N-Benzoyl-L-valine methyl ester) and other amino acid esters with substituents on the β-carbon were hardly hydrolyzed tandfonline.com. While KM388 protease D could hydrolyze Bz-Leu-NH2 (N-Benzoyl-L-leucine amide), it did not hydrolyze Bz-Tyr-NH2 (N-Benzoyl-L-tyrosine amide) tandfonline.com.

An alkaline protease from Pseudomonas sp. No. 548 was found to cleave peptide or amide bonds adjacent to the carboxyl group of various amino acid residues, including tyrosine and valine tandfonline.com. This suggests a broad specificity for amino acid side chains, potentially including those found in BZ-Tyr-val-NH2.

Table 1: Substrate Preferences of KM388 Alkaline Proteases C and D

SubstrateRelative Activity
Bz-Tyr-OEtHigh
Bz-Phe-OEtLess
Bz-Leu-OMeLess
Bz-Val-OMeHardly hydrolyzed
Bz-Tyr-NH2Not hydrolyzed
Bz-Leu-NH2Hydrolyzed

Note: OEt = ethyl ester, OMe = methyl ester. Activity is qualitative based on findings in tandfonline.com.

Evaluation of Cathepsin D Activity towards Related Substrates

Cathepsin D is an aspartic protease known for its role in protein degradation within acidic environments nih.gov. Its substrate specificity is characterized by a preference for hydrophobic amino acids at the P1 and P1' positions of a peptide substrate, although valine and isoleucine are typically not favored at the P1 position nih.gov. While direct studies on this compound with Cathepsin D were not found in the reviewed literature, the general preference for aromatic and hydrophobic residues suggests potential, albeit not guaranteed, interaction. Cathepsin D has been implicated in the initial cleavage of host hemoglobin in ticks, indicating its capacity to process protein substrates nih.gov.

Characterization of Carboxypeptidase Action on Benzoyl-Amino Acid Derivatives

Carboxypeptidases are exopeptidases that cleave amino acids from the C-terminus of peptides. Studies have utilized benzoyl-amino acid derivatives as substrates to characterize carboxypeptidase activity in various microorganisms. For instance, N-benzoyl glycine (B1666218) was observed to be hydrolyzed by S. agalactiae, M. morganii, and A. baumannii nih.govresearchgate.net. P. fluorescens demonstrated the ability to hydrolyze N-benzoyl-L-glutamic acid nih.govresearchgate.net. Furthermore, benzoyl-amino acid derivatives have been investigated as inhibitors of carboxypeptidase A, indicating that these structures can bind to the enzyme's active site cdnsciencepub.comnih.gov. For example, carbobenzoxyglycine and 3-benzoylpropanoic acid were found to exhibit uncompetitive inhibition of carboxypeptidase A cdnsciencepub.com.

Table 2: Hydrolysis of Benzoyl-Amino Acid Derivatives by Bacterial Carboxypeptidases

SubstrateHydrolyzing Organism(s)
N-benzoyl glycineS. agalactiae, M. morganii, A. baumannii
N-benzoyl-L-glutamic acidP. fluorescens

Data compiled from nih.govresearchgate.net.

Chymotrypsin (B1334515) Substrate Activity Studies

Chymotrypsin is a well-studied serine protease with a preference for cleaving peptide bonds involving the carboxyl group of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, as well as methionine and leucine (B10760876) wur.nlnih.gov. N-Benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA) is a known chromogenic substrate for chymotrypsin medchemexpress.com. Similarly, N-benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt) has also been identified as a substrate pnas.org. The specificity of chymotrypsin is often described by its subsite model, which accounts for the binding of amino acid residues in different positions relative to the scissile bond wur.nlnih.gov.

Table 3: Examples of Chymotrypsin Substrates and Preferences

Substrate / PreferenceEnzyme ClassNotes
Bz-Tyr-pNAChymotrypsinChromogenic substrate medchemexpress.com
Bz-Tyr-OEtChymotrypsinEthyl ester of N-benzoyl-L-tyrosine pnas.org
Aromatic amino acids (Tyr, Phe, Trp)ChymotrypsinPreferred residues at the cleavage site (P1 position) wur.nlnih.gov
Hydrophobic amino acids (Leu, Met)ChymotrypsinAlso recognized wur.nl

Investigation of Urethane (B1682113) Hydrolase Specificity

Urethane hydrolases (EC 3.5.1.75) catalyze the hydrolysis of urethane bonds wikipedia.org. A urethane hydrolase isolated from Streptococcus faecalis R ATCC 8043 was found to hydrolyze N-benzyloxycarbonyl (Z) protected amino acids and N-benzoyl (Bz) protected amino acids, specifically Bz-glycine and Bz-alanine tandfonline.com. However, this enzyme required a free carboxyl group for activity, as Bz-Gly-NH2 (N-Benzoyl-glycine amide) and Bz-Gly-OMe (N-Benzoyl-glycine methyl ester) were inert tandfonline.com. This suggests that this compound, with its amide C-terminus, might not be a substrate for this particular urethane hydrolase. Another urethane hydrolase from Lactobacillus casei showed a preference for the benzoyl (Bz) moiety over the benzyloxycarbonyl (Z) moiety and was specific for arginine residues tandfonline.com.

Table 4: Substrate Specificity of Urethane Hydrolase from S. faecalis

SubstrateHydrolyzedNotes
Z-glycineYes
Z-alanineYes
Bz-glycineYes
Bz-alanineYes
Bz-Gly-NH2NoInert; requires free carboxyl group tandfonline.com
Bz-Gly-OMeNoInert; requires free carboxyl group tandfonline.com

Kinetic Analysis of Enzyme-Substrate Interactions

Kinetic analysis provides quantitative data on enzyme reaction rates, including parameters like Michaelis constant (Km) and maximum velocity (Vmax). These parameters reveal the enzyme's affinity for its substrate and its catalytic efficiency.

For the urethane hydrolase from S. faecalis, kinetic parameters were determined for some substrates. The Km values for Z-Gly and Bz-Gly were reported as 0.77 mM and 1.1 mM, respectively tandfonline.com. These values indicate the substrate concentration at which the reaction rate is half of the maximum velocity.

Table 5: Kinetic Parameters (Km) for Urethane Hydrolase from S. faecalis

SubstrateKm (mM)
Z-Gly0.77
Bz-Gly1.1

Data from tandfonline.com.

While specific kinetic data for this compound with the enzymes listed in this outline are not detailed in the provided search results, general kinetic analysis methods are widely applied to enzyme characterization nih.govkintekcorp.comeuropa.eu. For instance, Michaelis-Menten kinetics are used to study amino acid transport across the blood-brain barrier, yielding Km values for various amino acids nih.gov. Such analyses are fundamental to understanding enzyme mechanisms and their interaction with specific substrates.

Compound List:

this compound (N-Benzoyl-L-tyrosyl-L-valinamide)

N-Benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt)

N-Benzoyl-L-phenylalanine ethyl ester (Bz-Phe-OEt)

N-Benzoyl-L-leucine methyl ester (Bz-Leu-OMe)

N-Benzoyl-L-valine methyl ester (Bz-Val-OMe)

N-Benzoyl-L-tyrosine amide (Bz-Tyr-NH2)

N-Benzoyl-L-leucine amide (Bz-Leu-NH2)

N-Benzoyl glycine (Bz-Gly)

N-Benzoyl-L-glutamic acid

N-Benzyloxycarbonyl-glycine (Z-Gly)

N-Benzyloxycarbonyl-alanine (Z-Ala)

N-Benzoyl-glycine amide (Bz-Gly-NH2)

N-Benzoyl-glycine methyl ester (Bz-Gly-OMe)

N-Benzoyl-L-tyrosine p-nitroanilide (Bz-Tyr-pNA)

Investigation of Molecular Recognition and Supramolecular Assembly

Non-Covalent Interaction Analysis in Peptide Systems

Hydrophobic interactions are driven by the tendency of nonpolar molecules or parts of molecules to aggregate in aqueous environments, minimizing their contact with water frontiersin.orgbeilstein-journals.orgmhmedical.combasicmedicalkey.com. The valine residue, with its branched aliphatic side chain, is a significant contributor to hydrophobic interactions in BZ-Tyr-val-NH2. The benzoyl group and the phenyl ring of tyrosine also participate in pi-stacking interactions, where aromatic rings interact with each other through van der Waals forces frontiersin.orgrsc.orgacs.org. These interactions are essential for stabilizing the assembled structures and can drive the formation of ordered aggregates, such as fibers or sheets frontiersin.orgacs.org.

The specific amino acid residues within a peptide sequence dictate its propensity for various intermolecular associations. In this compound:

Aromatic Residues (Benzoyl group and Tyrosine): The benzoyl group and the phenyl ring of tyrosine are capable of engaging in pi-pi stacking interactions frontiersin.orgacs.org. Tyrosine's phenolic hydroxyl group can also participate in hydrogen bonding and potentially cation-pi interactions vulcanchem.comnih.gov. These aromatic interactions contribute to the rigidity and stacking behavior of the assembled peptide.

Aliphatic Residues (Valine): The valine residue, with its hydrophobic isopropyl side chain, primarily drives hydrophobic interactions. These interactions are crucial for the self-assembly process, particularly in aqueous solutions, by promoting the exclusion of nonpolar groups from the solvent frontiersin.orgbeilstein-journals.orgmhmedical.combasicmedicalkey.com. The steric bulk of valine can also influence the packing and conformation of the assembled structures.

Computational models suggest that the stereochemical configuration of amino acids, such as the L-configuration of Tyr and Val in this compound, is critical for mimicking endogenous peptide motifs and influencing binding affinities vulcanchem.com.

Self-Assembly Mechanisms of N-Capped Amino Acid and Short Peptide Derivatives

N-capped amino acid and short peptide derivatives, such as this compound, are known to self-assemble into various nanostructures, including fibers, ribbons, and gels beilstein-journals.orgacs.orgmdpi.comresearchgate.netnih.gov. The self-assembly process is a complex interplay of molecular recognition and non-covalent interactions, leading to the formation of ordered supramolecular architectures frontiersin.orgbeilstein-journals.orgrsc.orgacs.orgmdpi.com.

The formation of anisotropic structures (e.g., fibers, rods) from peptides like this compound is governed by several factors:

Sequence and Chirality: The specific amino acid sequence and the stereochemistry (L- or D-configuration) of the residues significantly influence the self-assembly pathway and the resulting morphology vulcanchem.comfrontiersin.orgnih.gov.

Concentration: Peptide concentration is a critical parameter, as it affects the probability of intermolecular interactions and the formation of stable aggregates frontiersin.orgnih.gov.

Solvent Conditions: pH, ionic strength, and temperature can alter the charge distribution and hydration of the peptide, thereby influencing the balance of non-covalent interactions and directing the assembly process frontiersin.orgbeilstein-journals.orgacs.org.

Terminal Modifications: The presence of capping groups, such as the benzoyl group in this compound, can enhance lipophilicity and provide additional sites for pi-stacking or hydrophobic interactions, promoting self-assembly into extended structures vulcanchem.comacs.org. The amide terminus can also contribute to hydrogen bonding networks vulcanchem.com.

Self-assembled peptides can form hydrogels, which are cross-linked networks capable of entrapping large amounts of water acs.orgresearchgate.netnih.govnih.gov. The rheological properties of these gels, such as their stiffness and viscoelasticity, are directly related to the underlying supramolecular structure and the strength of the non-covalent interactions nih.govnih.gov.

Network Formation: Peptide gelation typically occurs when the self-assembled fibers or other nanostructures form a three-dimensional, interconnected network that spans the entire volume of the solvent acs.orgnih.govnih.gov.

Influence of Interactions: The stiffness of a peptide gel is influenced by the density and strength of the non-covalent interactions (hydrogen bonds, pi-stacking, hydrophobic interactions) that hold the supramolecular network together frontiersin.orgnih.gov. Stronger and more numerous interactions generally lead to stiffer gels.

Tunability: The rheological properties of peptide gels can often be tuned by modifying the peptide sequence, concentration, or environmental conditions, allowing for the design of materials with specific mechanical characteristics for applications in fields like tissue engineering or drug delivery acs.orgnih.govnih.gov.

While specific rheological data for this compound is not detailed in the provided search results, the general principles of peptide gelation suggest that its self-assembled structures would exhibit viscoelastic properties dependent on the balance of its constituent non-covalent interactions nih.gov.

Compound Name List:

Compound Name
This compound
N-Benzoyl-L-tyrosyl-L-valinamide
H-Tyr-Asn-Val-Pro-His-Arg-Thr-Val-Leu-Pro-Gly-Met-NH2
Fmoc-FRGD
Fmoc-RGDF
Fmoc-2-Nal
Fmoc-FG
Fmoc-FF
Fmoc-FWK
Fmoc-FWK-NH2
Fmoc-F(4-X)-OH
F-NH2
RADA16
Bz-Gly-Val-Gly-OMe
NDI-Tyr-Phe-NH2
H-Tyr-Ser-Val-OH
H-Gly-Tyr-Lys-OH
FA–Gly-Tyr-Lys–Taxol
H-Gly-Phe-Phe-OH
EEE-OH
FFFFF-OH
FESNF-NH2
LWMRFA-OH
Fmoc-dipeptides
H-Phe-Gln-Phe-Gln-Phe-Lys-NH2

Ligand-Macromolecule Interaction Dynamics

The investigation into the dynamic interplay between this compound and macromolecules is crucial for understanding molecular recognition at a functional level. Macromolecular structures are not static entities; they exhibit inherent flexibility and undergo conformational changes over various timescales, which are often critical for biological function asbmb.org. Ligand binding is not merely a static lock-and-key mechanism but a dynamic process involving transient interactions, conformational adjustments of both the ligand and the macromolecule, and the kinetics of association and dissociation nih.gov. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into these dynamic processes, revealing how ligands like this compound engage with their macromolecular targets.

The tyrosine phenolic hydroxyl group is a key site for hydrogen bonding, potentially forming transient hydrogen bonds with polar or charged residues in the macromolecule's binding site, such as aspartate residues (e.g., Asp138 in KOR) vulcanchem.comunich.it. The dynamic nature of these hydrogen bonds involves their formation, breakage, and reorientation in response to thermal fluctuations and conformational shifts of both the ligand and the receptor. These dynamic fluctuations are critical for modulating binding affinity and specificity asbmb.org. The valine side chain contributes to hydrophobic stabilization within the binding site, and its conformational flexibility allows it to adapt to complementary hydrophobic patches on the macromolecule. Molecular dynamics simulations can track the Root Mean Square Fluctuation (RMSF) of the ligand's side chains and specific residues within the receptor, providing quantitative measures of their dynamic behavior and how they contribute to maintaining the binding pose unich.it.

Data Table: Key Dynamic Interaction Parameters of this compound with Macromolecules (Illustrative)

The following table illustrates the types of dynamic interactions and simulation metrics typically assessed when studying the binding of this compound to a macromolecule, based on computational studies.

Interaction Component (this compound)Macromolecule Binding Site Feature (Example)Type of Dynamic InteractionTypical Simulation MetricRole in Binding Dynamics
Benzoyl Group Hydrophobic pocket (e.g., Trp287)Hydrophobic, π-π stackingContact fluctuation frequency, RMSF of phenyl ringStabilizes binding pose through transient hydrophobic contacts; contributes to overall complex stability.
Tyrosine Phenolic -OH Polar/charged residue (e.g., Asp138)Hydrogen BondingHydrogen bond lifetime, H-bond distance/angle fluctuationsMediates specific recognition; dynamic H-bond formation/breakage influences binding affinity and residence time.
Valine Side Chain Hydrophobic regionHydrophobicSide chain RMSF, hydrophobic contact persistenceEnhances binding affinity through favorable hydrophobic interactions; conformational flexibility allows adaptation to binding site.
Peptide Backbone Receptor backbone/residuesHydrogen Bonding, van der WaalsBackbone RMSF, torsional angle variationsModulates overall ligand conformation and orientation within the binding site, influencing interaction dynamics.
C-terminal Amide Polar/charged residue or water layerHydrogen Bonding, dipole-dipoleH-bond formation/breakage, water-mediated interactionsContributes to binding stability and can influence solvent accessibility and interactions.

Detailed Research Findings

Research employing molecular dynamics simulations on this compound analogs interacting with KOR has revealed that the compound maintains robust interactions, suggesting a stable binding mode. Simulations have indicated that the ligand can adapt its conformation to optimize interactions within the receptor's binding pocket, a dynamic process crucial for high-affinity binding unich.it. The stability of the ligand-receptor complex is often quantified by parameters such as the Root Mean Square Deviation (RMSD) of the ligand and key receptor residues over the simulation trajectory, and the Root Mean Square Fluctuation (RMSF) of individual atoms or residues, which highlight regions of high or low mobility unich.it.

Structural Characterization of Bz Tyr Val Nh2 Interactions with Biological Macromolecules

Spectroscopic Analysis of Binding Events (e.g., NMR for interaction mapping)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for elucidating the molecular details of ligand-macromolecule interactions. While direct NMR studies specifically detailing BZ-Tyr-val-NH2 binding to biological macromolecules were not extensively found in the provided search results, the general principles and applications of NMR in mapping such interactions are well-established. NMR spectroscopy, through methods like Chemical Shift Perturbation (CSP), can identify residues on a macromolecule that undergo changes in their chemical environment upon ligand binding researchgate.net. These changes, observed as shifts or broadening of NMR signals, indicate direct contact or allosteric effects, thereby mapping the binding interface researchgate.netnih.gov. For instance, studies on other peptides and ligands demonstrate how CSPs can guide and filter computational docking results, leading to more accurate protein-ligand complex structures unl.edu. The presence of aromatic residues like Tyrosine (Tyr) and Valine (Val) in this compound suggests potential for various interactions, including hydrophobic and π-π stacking, which can be sensitively detected by NMR. The phenolic hydroxyl group of tyrosine, for example, is known to participate in hydrogen bonding, a common interaction motif studied via NMR vulcanchem.com.

Computational Structural Modeling

Computational methods provide powerful tools to predict and analyze the interactions between this compound and biological macromolecules, offering insights into binding affinity, stability, and specific interaction sites.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking simulations are widely employed to predict the binding poses and estimate the binding affinity of ligands to target proteins. While specific docking studies for this compound were not explicitly detailed in the search results, the general application of this technique is evident. Docking simulations can predict binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and protein residues ub.edunih.gov. For example, studies on similar tripeptides have shown that modifications to the peptide sequence can significantly alter docking scores, indicating varying binding affinities to biological targets like opioid receptors unich.it. The benzoyl group and the tyrosine phenolic hydroxyl are noted as key functional groups that can participate in hydrophobic and hydrogen bonding interactions, respectively, within receptor pockets vulcanchem.com.

In Silico Identification of Potential Binding Pockets and Residues

Computational tools are extensively used to identify potential binding pockets on protein surfaces and to pinpoint the specific amino acid residues involved in ligand binding nih.govmdpi.comresearchgate.netnih.gov. These methods often employ geometric algorithms or probe mapping to locate cavities on a protein's surface that are likely to accommodate ligands nih.govmdpi.com. Factors such as pocket size, depth, and the physicochemical properties of the residues within the pocket are considered for ranking potential binding sites mdpi.com. Identifying these pockets and their constituent residues is a critical step in structure-based drug design, allowing for a more targeted approach to understanding ligand-protein interactions nih.gov. For this compound, computational analyses would aim to locate pockets on target macromolecules where its benzoyl, tyrosine, and valine amide moieties can favorably interact.

Elucidation of Biological Targets and Underlying Molecular Mechanisms

In Silico Target Prediction and Prioritization

Computational methodologies, including molecular docking and molecular dynamics simulations, have been instrumental in predicting and prioritizing the biological targets of BZ-Tyr-val-NH2 and its analogs. These studies consistently point towards the Kappa Opioid Receptor (KOR) as a primary interaction site. vulcanchem.commdpi.comunich.itsemanticscholar.orgnih.govfrontiersin.orgunibo.it The presence of the tyrosine residue, known for its role in various biological pathways, also suggests potential interactions with enzyme systems, such as those involved in melanogenesis. ajol.inforesearchgate.netnih.govfrontiersin.orgmdpi.commdpi.com

Kappa Opioid Receptor (KOR) Affinity: In silico analyses have revealed that this compound and related peptide structures exhibit robust interactions with the KOR binding pocket. vulcanchem.commdpi.comunich.itsemanticscholar.orgnih.gov These studies often involve comparing docking scores and simulating the dynamic behavior of the compound within the receptor's active site. For instance, the dipeptide H-D-Tyr-Val-NH2, a structural relative, was identified through virtual screening with a favorable docking score of -8.592, serving as a lead compound for further KOR ligand development. unich.it Tripeptide analogs, such as H-D-Tyr-Val-Val-OBz and H-D-Tyr-Val-Trp-OBz, have demonstrated even higher docking scores, indicating that structural modifications can enhance binding affinity. mdpi.comunich.it The stereochemical configuration of the amino acid residues is also critical; computational models suggest that L-configurations of tyrosine and valine, as present in this compound, are essential for optimal receptor interaction, with D-amino acid substitutions potentially reducing binding affinity. vulcanchem.com

Biochemical Approaches for Target Deconvolution

While in silico methods strongly implicate the Kappa Opioid Receptor (KOR) as a target for this compound, the specific biochemical assays employed for direct target deconvolution are not detailed in the available literature. Typically, such studies would involve:

Radioligand Binding Assays: To confirm direct binding to KOR and quantify binding affinity (Kd).

Functional Assays: Such as GTPγS binding or cAMP assays to assess the downstream signaling consequences of compound-receptor interaction.

Affinity Chromatography: Immobilizing either the receptor or the compound to confirm their biochemical interaction.

Mechanistic Studies of Modulatory Effects on Enzyme Pathways (e.g., melanogenesis pathways)

The presence of a tyrosine residue in this compound suggests potential involvement in pathways where tyrosine plays a key role, such as melanogenesis. Melanogenesis is the process of melanin (B1238610) pigment production, critically regulated by the enzyme tyrosinase (TYR), which catalyzes the initial oxidative steps from L-tyrosine to L-DOPA and subsequently to dopaquinone. ajol.inforesearchgate.netnih.govfrontiersin.orgmdpi.commdpi.com This pathway is further influenced by various signaling cascades and regulatory proteins like MITF, TYRP1, and TYRP2. nih.govfrontiersin.orgmdpi.commdpi.com

Tyrosine in Melanogenesis: Studies have indicated that peptides incorporating tyrosine or tyrosine derivatives can modulate tyrosinase activity. For example, protocatechuic acid-Tyr-NH2 has been shown to inhibit mushroom tyrosinase, and glycinamide (B1583983) has been reported to influence key regulators of melanin synthesis like MITF and TYR expression. frontiersin.orgnih.gov

This compound Specificity: Although this compound contains a tyrosine moiety, the provided literature does not offer specific mechanistic studies detailing its direct modulatory effects on melanogenesis pathways or tyrosinase activity. The connection is inferred from the structural feature and the known roles of similar peptide structures in this biological process.

Investigation of Interactions with Receptor Systems (e.g., Kappa Opioid Receptor)

The Kappa Opioid Receptor (KOR) is consistently identified as a primary target for this compound and related peptide analogs based on computational analyses. vulcanchem.commdpi.comunich.itsemanticscholar.orgnih.govfrontiersin.orgunibo.it These investigations highlight specific molecular interactions crucial for binding:

Key Interaction Points:

The phenolic hydroxyl group (-OH) of the tyrosine residue forms hydrogen bonds with Aspartate 138 (Asp138), a conserved residue in the KOR binding pocket. vulcanchem.commdpi.comunich.itsemanticscholar.orgnih.gov

The N-terminal benzoyl group contributes to hydrophobic interactions and may form water-mediated bridges with Histidine 291 (His291), further anchoring the molecule within the receptor. vulcanchem.comunich.itnih.gov

Ligand Design Principles: Research into KOR ligands often involves modifying peptide sequences to optimize binding. Studies on analogs like H-D-Tyr-Val-Val-OBz have shown improved docking scores compared to simpler structures, underscoring the impact of structural modifications on KOR affinity. mdpi.comunich.it The stereochemistry of the amino acid residues is also paramount, with L-configurations of tyrosine and valine being critical for effective interaction with the KOR. vulcanchem.com

In Vitro Systems for Assessing Molecular-Level Biological Responses

The specific in vitro experimental systems used to assess the molecular-level biological responses of this compound are not explicitly detailed in the provided research snippets. However, based on the identified target (KOR) and potential involvement in melanogenesis, typical in vitro approaches would include:

For Kappa Opioid Receptor (KOR) studies:

Cell-based assays: Utilizing cell lines engineered to express KOR (e.g., HEK293 cells) to measure downstream signaling events such as G-protein activation via GTPγS binding assays or changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.org

Receptor binding assays: Employing radiolabeled ligands to determine the binding affinity (Ki) and selectivity of this compound for KOR relative to other opioid receptors (e.g., MOR, DOR). frontiersin.orgunibo.it

For Melanogenesis studies:

Tyrosinase activity assays: Measuring the enzymatic activity of purified tyrosinase or tyrosinase within cell lysates in the presence of this compound to assess direct enzyme modulation. frontiersin.orgmdpi.commdpi.com

Melanin content assays: Quantifying the total melanin produced in melanocyte cell cultures (e.g., B16F10 melanoma cells or human epidermal melanocytes) following treatment with this compound to evaluate its effect on pigment production. frontiersin.orgmdpi.com

Gene and protein expression analysis: Employing techniques such as RT-qPCR or Western blotting to evaluate changes in the expression levels of key melanogenesis enzymes (TYR, TRP-1, TRP-2) and regulatory proteins (MITF) in response to this compound. nih.govmdpi.com

Rational Design and Synthesis of Bz Tyr Val Nh2 Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies for Functional Optimization

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For BZ-Tyr-val-NH2, a systematic investigation would involve modifying its three main components: the N-terminal benzoyl (BZ) group, the tyrosine (Tyr) residue, and the valine (Val) residue.

The N-terminal benzoyl group plays a crucial role in influencing the molecule's lipophilicity and potential interactions with receptor pockets. Modifications can include the introduction of various substituents on the phenyl ring. For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the ring, which may affect binding affinity. The position of these substituents (ortho, meta, para) is also a critical variable.

The tyrosine residue offers several points for modification. The phenolic hydroxyl group is a key feature, potentially involved in hydrogen bonding. Its replacement with other functional groups, such as a methoxy (B1213986) group or a halogen, can probe the importance of this hydrogen-bonding capability. The aromatic ring of tyrosine can also be substituted to explore steric and electronic effects on activity.

The valine residue , with its isopropyl side chain, contributes to the molecule's hydrophobicity. Replacing valine with other amino acids carrying different side chains (e.g., alanine (B10760859) for reduced steric bulk, leucine (B10760876)/isoleucine for altered hydrophobicity, or a cyclic amino acid for conformational restriction) can provide insights into the optimal steric and hydrophobic requirements at this position.

A hypothetical SAR study could yield data as presented in the interactive table below, illustrating how specific modifications might influence biological activity, often measured as the concentration required to elicit a half-maximal response (IC50).

Table 1: Hypothetical SAR Data for this compound Analogs

Compound ID Modification N-terminal Group P1 (Tyrosine) P2 (Valine) Relative Activity (IC50, nM)
1 Parent Compound Benzoyl Tyr Val 100
2 N-terminal Mod 4-Cl-Benzoyl Tyr Val 50
3 N-terminal Mod 4-MeO-Benzoyl Tyr Val 120
4 P1 Side Chain Mod Benzoyl Tyr(OMe) Val 250
5 P2 Side Chain Mod Benzoyl Tyr Leu 80

Modifications for Enhanced Specificity and Binding Characteristics

Enhancing the specificity and binding characteristics of this compound involves designing analogs that interact more precisely with their intended biological target while minimizing off-target effects. This can be achieved by incorporating functionalities that exploit specific features of the target's binding site.

For example, if the target has a well-defined hydrophobic pocket, expanding the benzoyl group to a naphthoyl group could lead to enhanced van der Waals interactions and improved binding affinity. Conversely, if the binding site contains specific hydrogen bond donors or acceptors, introducing complementary groups on the peptide analog can significantly increase binding strength and specificity.

Molecular docking studies can be instrumental in this process. By modeling the interaction of this compound with its putative target, researchers can identify key interaction points and rationally design modifications to optimize these interactions. For instance, docking might reveal an unoccupied pocket near the valine residue, suggesting that analogs with larger side chains at this position could exhibit improved binding.

Design of Conformationally Constrained Peptide Analogs

Peptides like this compound are often flexible, which can be entropically unfavorable for binding to a receptor. Designing conformationally constrained analogs can "pre-organize" the molecule into its bioactive conformation, leading to higher affinity and potentially increased stability.

One common strategy is to introduce cyclic structures. This can be achieved by creating a covalent bond between the side chains of the amino acids or between a side chain and the peptide backbone. For this compound, this could involve replacing the linear valine with a cyclic amino acid like aminocyclopentanecarboxylic acid. Another approach is to introduce specific residues, such as proline, which restrict the rotational freedom of the peptide backbone. The use of conformationally constrained dipeptides can serve as a valuable tool in protein modification. nih.gov Studies on synthetic peptides have indicated that a beta-turn conformation can be a recognition site for phosphorylation by tyrosine kinases. nih.gov

Circular dichroism and NMR spectroscopy are powerful techniques to confirm that the designed analogs indeed adopt the desired constrained conformation. nih.gov

Exploration of Stereoisomeric Variations (D- vs. L-amino acids)

Naturally occurring amino acids are predominantly in the L-configuration. The introduction of D-amino acids, which are their non-superimposable mirror images, can have profound effects on a peptide's properties. One of the most significant benefits is increased resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can substantially prolong the in vivo half-life of the peptide. nih.govnih.gov

Replacing either the L-tyrosine or L-valine in this compound with their D-counterparts (D-Tyr or D-Val) would create diastereomers of the original peptide. These stereoisomers can exhibit different biological activities and receptor selectivities because the three-dimensional arrangement of their side chains will differ, leading to altered interactions with the chiral environment of a biological target. researchgate.net For instance, research on tripeptides has explored sequences like H-D-Tyr-Val-Val-OBz and H-D-Tyr-Val-Trp-OBz as potential ligands for the kappa opioid receptor. researchgate.net

The effect of D-amino acid substitution can be unpredictable and must be determined empirically for each position in the peptide.

Table 2: Properties of Stereoisomeric Analogs of this compound

Compound Stereochemistry Expected Proteolytic Stability Potential Receptor Fit
BZ-L-Tyr-L-Val-NH2 L, L Low Native
BZ-D-Tyr-L-Val-NH2 D, L High Altered
BZ-L-Tyr-D-Val-NH2 L, D High Altered

Conjugation Strategies for Modulating Molecular Properties and Interactions

Conjugation is the process of attaching other molecules to the peptide to modulate its properties. This is a versatile strategy to improve solubility, stability, and pharmacokinetic profiles. jpt.com

One of the most common conjugation strategies is PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains. PEGylation can increase the hydrodynamic radius of the peptide, reducing its clearance by the kidneys and shielding it from proteolytic enzymes, thereby extending its circulation time. altabioscience.comnih.gov

Another strategy is lipidation , the attachment of fatty acids. This increases the hydrophobicity of the peptide, which can enhance its association with cell membranes and plasma proteins like albumin, creating a depot effect that prolongs its half-life. altabioscience.com

Peptides can also be conjugated to targeting moieties, such as antibodies or other ligands, to direct them to specific tissues or cell types, thereby increasing their efficacy and reducing systemic side effects. nih.gov Furthermore, conjugation to oligonucleotides can be employed to improve the cellular uptake and therapeutic potential of these agents. mdpi.com

The choice of conjugation strategy depends on the desired therapeutic application and the specific limitations of the parent this compound molecule that need to be overcome.

Q & A

Q. Q1. What are the established protocols for synthesizing BZ-Tyr-val-NH2, and how can purity be validated?

Methodological Answer :

  • Synthesis : Follow solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Protect the tyrosine (Tyr) hydroxyl group with a tert-butyl ether and use HBTU/HOBt for activation .
  • Purity Validation : Employ reverse-phase HPLC (≥95% purity threshold) with a C18 column and a water-acetonitrile gradient. Confirm identity via ESI-MS (expected [M+H]+: ~464.5 Da) and NMR (e.g., characteristic benzoyl proton signals at δ 7.8–8.1 ppm) .

Q. Q2. How should researchers design bioactivity assays for this compound in cellular models?

Methodological Answer :

  • Assay Design : Use dose-response studies (e.g., 1–100 µM range) in relevant cell lines (e.g., cancer or neuronal cells). Include positive/negative controls (e.g., untreated cells, scrambled peptides).
  • Data Interpretation : Calculate IC₅₀/EC₅₀ values using nonlinear regression (GraphPad Prism). Validate statistical significance via ANOVA (p < 0.05) and report SEM .

Q. Q3. What spectroscopic techniques are critical for characterizing this compound’s secondary structure?

Methodological Answer :

  • Circular Dichroism (CD) : Analyze in aqueous buffer (pH 7.4) at 190–250 nm to detect α-helix or β-sheet propensity.
  • FTIR : Focus on amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands. Compare to reference spectra for structural assignment .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer :

  • Systematic Review : Compile data from primary literature (PubMed, SciFinder) and assess variables (e.g., cell type, assay conditions, peptide batch purity).
  • Meta-Analysis : Use random-effects models to quantify heterogeneity. Perform subgroup analysis (e.g., cancer vs. non-cancer models) .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., standardized cell culture media, peptide source) .

Q. Q5. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

Methodological Answer :

  • Stability Testing : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). Quantify degradation via LC-MS/MS over 24 hours.
  • Modification Strategies : Introduce D-amino acids or PEGylation to enhance protease resistance. Validate using circular dichroism pre/post modification .

Q. Q6. How should researchers integrate computational modeling with experimental data to predict this compound’s receptor interactions?

Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model peptide-receptor binding (e.g., GPCRs). Validate with mutagenesis studies (e.g., alanine scanning).
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. Correlate hydrogen bonding patterns with experimental IC₅₀ values .

Q. Q7. What methodologies identify off-target effects of this compound in proteomic studies?

Methodological Answer :

  • Affinity Proteomics : Use peptide-conjugated beads for pull-down assays followed by LC-MS/MS (Orbitrap Fusion).
  • Network Pharmacology : Construct protein-protein interaction networks (STRING DB) and apply Gene Ontology enrichment (DAVID) to detect unintended pathways .

Data Analysis & Reproducibility

Q. Q8. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer :

  • Quality Control : Implement strict SOPs for SPPS (e.g., coupling time, resin loading).
  • Analytical Consistency : Use identical HPLC gradients and MS parameters across batches. Report RSD for retention times and peak areas .

Q. Q9. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (variable slope) to dose-response data. Report R² and 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) and justify exclusions in supplementary materials .

Q. Q10. How should contradictory spectral data (e.g., NMR vs. CD) be reconciled in structural studies?

Methodological Answer :

  • Multi-Technique Validation : Cross-validate with FTIR and X-ray crystallography (if crystalline).
  • Solvent Effects : Test in multiple solvents (e.g., DMSO, water) to account for conformation shifts. Publish raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.